molecular formula C21H21N5O3 B10916428 6-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

6-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10916428
M. Wt: 391.4 g/mol
InChI Key: MDYNKGKMETWMBG-UHFFFAOYSA-N
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Description

6-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazole ring, the introduction of the pyrazole moiety, and the final coupling with the methoxy-methylphenyl group. Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carboxamide group to an amine.

    Substitution: The compound can undergo substitution reactions, particularly at the pyrazole and oxazole rings, to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may introduce new functional groups at specific positions on the molecule.

Scientific Research Applications

6-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: It may have potential as a bioactive molecule, with applications in the study of enzyme inhibition, receptor binding, and cellular signaling pathways.

    Medicine: The compound could be explored for its therapeutic potential, particularly in the development of new drugs for various diseases.

    Industry: It may find applications in the development of new materials with specific properties, such as polymers, coatings, and electronic materials.

Mechanism of Action

The mechanism of action of 6-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into specific binding sites, altering the function of the target molecule and triggering downstream effects in biological pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(1H-pyrazol-1-yl)pyridine: A simpler compound with a pyrazole and pyridine ring, used in coordination chemistry.

    1-(6-(1H-pyrazol-1-yl)pyridin-2-yl)ethanone:

Uniqueness

6-(1-ethyl-1H-pyrazol-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is unique due to its combination of functional groups and complex structure. This uniqueness allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C21H21N5O3

Molecular Weight

391.4 g/mol

IUPAC Name

6-(1-ethylpyrazol-3-yl)-N-(2-methoxy-5-methylphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H21N5O3/c1-5-26-9-8-15(24-26)16-11-14(19-13(3)25-29-21(19)23-16)20(27)22-17-10-12(2)6-7-18(17)28-4/h6-11H,5H2,1-4H3,(H,22,27)

InChI Key

MDYNKGKMETWMBG-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC4=C(C=CC(=C4)C)OC

Origin of Product

United States

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